3-Carboxy Detomidine is synthesized from Detomidine, which is derived from the natural compound, 2-methyl-3-(2,6-dimethylphenyl) imidazole. The synthesis involves several chemical reactions that modify the original structure to introduce the carboxylic acid functional group.
The synthesis of 3-Carboxy Detomidine typically involves multi-step organic reactions. The process can be summarized as follows:
A common method includes:
The molecular structure of 3-Carboxy Detomidine can be represented as follows:
This structure includes:
The molecular weight of 3-Carboxy Detomidine is approximately 244.29 g/mol, and it features various functional groups that contribute to its biological activity.
The primary chemical reactions involving 3-Carboxy Detomidine include:
Detailed reaction mechanisms often involve:
3-Carboxy Detomidine operates primarily as an alpha-2 adrenergic agonist. Upon administration, it binds to alpha-2 receptors in the central nervous system, leading to:
Data indicate that sedation levels correlate strongly with plasma concentrations, demonstrating its efficacy in clinical settings.
Relevant studies have shown that variations in temperature and solvent choice can significantly affect the yield and purity of synthesized compounds.
3-Carboxy Detomidine has several applications in veterinary medicine:
3-Carboxy Detomidine is systematically named as 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid under IUPAC conventions [1] [3]. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol [1] [3] [7]. Alternative designations include "detomidine carboxylic acid," reflecting its role as the terminal oxidative metabolite of the α₂-adrenergic agonist detomidine [2] [7]. The structure integrates an imidazole ring linked via a methylene bridge to a 2-methylbenzoic acid moiety, positioning the carboxylic acid at the third carbon of the benzene ring (Figure 1).
Table 1: Nomenclature and Molecular Identity
Property | Value |
---|---|
IUPAC Name | 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid |
CAS Number | 115664-39-6 |
Molecular Formula | C₁₂H₁₂N₂O₂ |
Molecular Weight | 216.24 g/mol |
Canonical SMILES | Cc1c(Cc2c[nH]cn2)cccc1C(=O)O |
Spectroscopic techniques confirm the structural integrity of 3-Carboxy Detomidine:
Table 2: Key Spectroscopic Signatures
Technique | Signals/Fragments | Interpretation |
---|---|---|
¹H-NMR | δ 2.5 (s, 3H) | Methyl group on benzene |
δ 3.9 (s, 2H) | Methylene bridge (-CH₂-) | |
δ 7.8 (d, 1H) | Aromatic proton at C-4 | |
ESI+-MS | m/z 217.1 | [M+H]⁺ |
m/z 199.1 | [M+H-H₂O]⁺ |
3-Carboxy Detomidine displays distinct solubility and ionization traits:
Table 3: Physicochemical Profile
Property | Value/Condition | Method |
---|---|---|
Aqueous Solubility | >1 mg/mL (pH 7.4) | Shake-flask HPLC |
log P | 1.8 (pH 7.4) | Reversed-phase HPLC |
pKa | 4.2 (carboxyl), 6.9 (imidazole) | Potentiometric titration |
Stability | Stable at 4°C (pH 5–9) | Accelerated degradation |
3-Carboxy Detomidine is primarily biosynthesized in vivo via hepatic enzymes in equines and rodents [2] [7] [10]. The metabolic pathway involves:
In vitro synthesis employs protected intermediates:
Figure 1: Metabolic Pathway of Detomidine
Detomidine │ (CYP3A4 hydroxylation) ↓ 3-Hydroxy Detomidine │ (ADH dehydrogenation) ↓ 3-Carboxy Detomidine
This metabolite accounts for ~20% of urinary detomidine-derived compounds in rats and is a major biomarker in equine doping control due to its extended detection window (>48 hours in plasma) [2] [7].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6